molecular formula C10H10N2O2 B15079834 N-(2-oxo-1,3-dihydroindol-3-yl)acetamide

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide

Cat. No.: B15079834
M. Wt: 190.20 g/mol
InChI Key: KIJWTGMEFOUTDE-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a chemical compound with the molecular formula C10H10N2O2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride under acidic or basic conditions. One common method involves the acetylation of indole-2,3-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-oxo-1,3-dihydroindol-3-yl)acetic acid, while reduction could produce N-(2-hydroxy-1,3-dihydroindol-3-yl)acetamide.

Scientific Research Applications

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-dihydroindol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 protein, which regulates cell cycle progression and triggers cell death . The compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide can be compared with other indole derivatives, such as:

  • N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
  • 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
  • N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

These compounds share a similar indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,9H,1H3,(H,11,13)(H,12,14)

InChI Key

KIJWTGMEFOUTDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2NC1=O

Origin of Product

United States

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